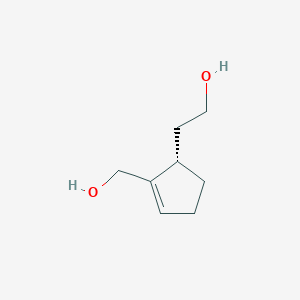![molecular formula C10H10O4 B12548544 Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- CAS No. 144224-87-3](/img/structure/B12548544.png)
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-: is an organic compound with the molecular formula C10H10O3 It is a derivative of acetophenone, where the phenyl ring is substituted with acetyloxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- typically involves the acetylation of 3-hydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxy group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form ethanone derivatives with reduced functional groups.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced ethanone derivatives.
Substitution: Formation of halogenated ethanone derivatives.
Scientific Research Applications
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- involves its interaction with various molecular targets. The acetyloxy and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethanone, 1-(3-hydroxyphenyl)-:
Ethanone, 1-[3,4-bis(acetyloxy)phenyl]-:
Ethanone, 1-[3-(acetyloxy)phenyl]-: Similar structure but lacks the hydroxy group, affecting its chemical behavior and applications.
Uniqueness: Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- is unique due to the presence of both acetyloxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
144224-87-3 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3-acetyl-2-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-5-9(10(8)13)14-7(2)12/h3-5,13H,1-2H3 |
InChI Key |
MRSQWCMSKMAOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


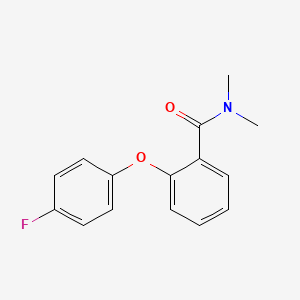
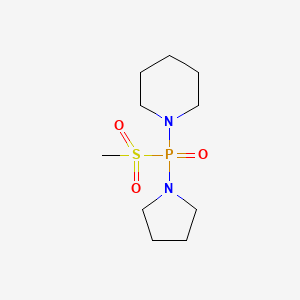

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
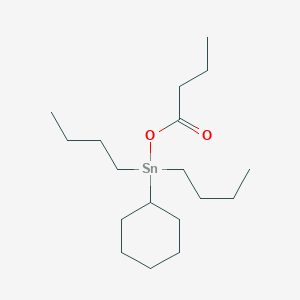
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
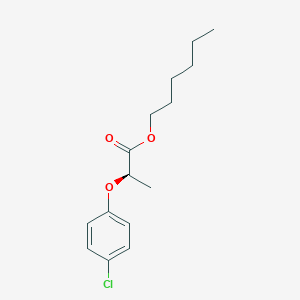
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
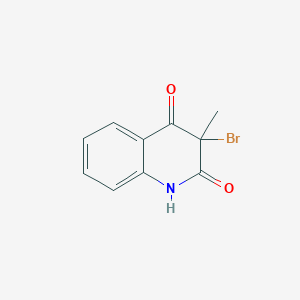
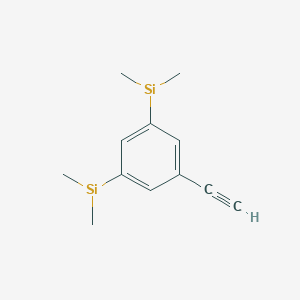
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)

